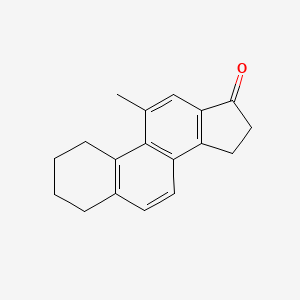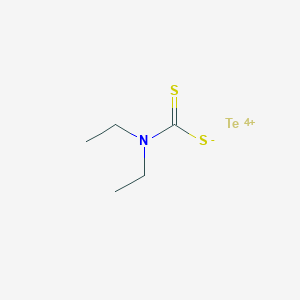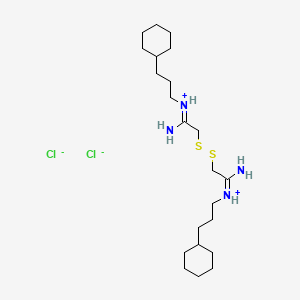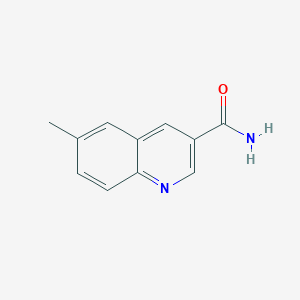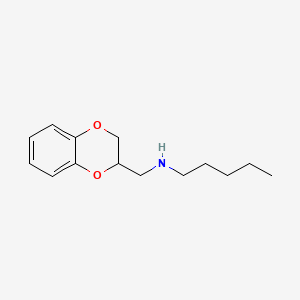
N-Pentyl-1,4-benzodioxan-2-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-1,4-benzodioxan-2-methylamine is a chemical compound that belongs to the benzodioxan family. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a pentyl group attached to the nitrogen atom and a methylamine group at the 2-position of the benzodioxan ring. This compound has various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-1,4-benzodioxan-2-methylamine typically involves the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Methylamine Group: The methylamine group is introduced at the 2-position of the benzodioxan ring through a nucleophilic substitution reaction using methylamine.
Attachment of the Pentyl Group: The pentyl group is attached to the nitrogen atom through an alkylation reaction using pentyl bromide or pentyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-1,4-benzodioxan-2-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-Pentyl-1,4-benzodioxan-2-methylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Pentyl-1,4-benzodioxan-2-methylamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-2-methylamine: Lacks the pentyl group, leading to different chemical and biological properties.
N-Methyl-1,4-benzodioxan-2-methylamine: Contains a methyl group instead of a pentyl group, affecting its reactivity and applications.
1,4-Benzodioxan-2-ethylamine: Has an ethyl group instead of a pentyl group, resulting in variations in its chemical behavior.
Uniqueness
N-Pentyl-1,4-benzodioxan-2-methylamine is unique due to the presence of the pentyl group, which enhances its lipophilicity and may influence its interaction with biological membranes and proteins .
Propiedades
Número CAS |
4442-63-1 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-2-3-6-9-15-10-12-11-16-13-7-4-5-8-14(13)17-12/h4-5,7-8,12,15H,2-3,6,9-11H2,1H3 |
Clave InChI |
XWNMXSFEFMAVBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC1COC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


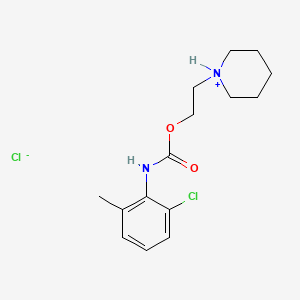
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
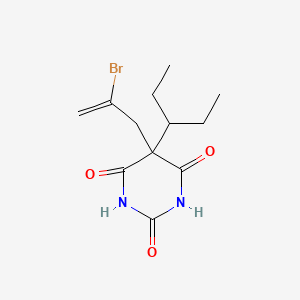
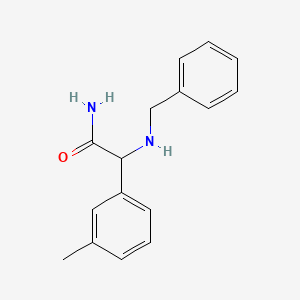

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

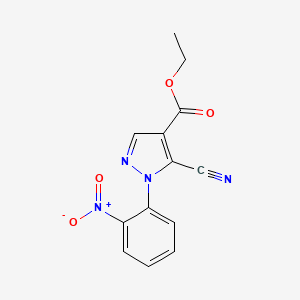
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
